2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol
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Overview
Description
2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol is a complex organic compound that features a purine base linked to a thiophene ring via an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules. This often involves the use of formamide and other nitrogen-containing compounds.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Ethanol Linkage:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids and enzymes, potentially inhibiting their function. The thiophene ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purin-2-ol: A purine derivative with similar structural features.
2-Amino-9-methoxymethyl-9H-purin-6-ol: Another purine analog with a methoxymethyl group.
N-(5-(2-Amino-9H-purin-6-yl)thio)pentanoyl)valine: A compound with a similar purine base but different side chains.
Uniqueness
2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol is unique due to the presence of both a purine base and a thiophene ring, which may confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-3-4-20-11(8)9(19)5-14-12-10-13(16-6-15-12)18(2)7-17-10/h3-4,6-7,9,19H,5H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVYMAMCVRKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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